2-(4-Bromo-2-fluorophenyl)ethanol
Overview
Description
2-(4-Bromo-2-fluorophenyl)ethanol is an organic compound characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, with an ethanol group at the para position relative to the bromine
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize 2-(4-Bromo-2-fluorophenyl)ethanol involves the Grignard reaction. This process typically starts with 4-bromo-2-fluorobenzene, which reacts with magnesium in anhydrous ether to form the Grignard reagent. This intermediate is then treated with ethylene oxide to yield this compound.
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Reduction of Ketones: : Another method involves the reduction of 2-(4-Bromo-2-fluorophenyl)acetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to an alcohol group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(4-Bromo-2-fluorophenyl)ethanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form 2-(4-Bromo-2-fluorophenyl)ethane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
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Substitution: : The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether, H2 with Pd/C.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: 2-(4-Bromo-2-fluorophenyl)acetaldehyde, 2-(4-Bromo-2-fluorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Medicinal Chemistry: : The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. It is used as a building block in the synthesis of drug candidates.
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Material Science: : It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
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Biological Studies: : Researchers use it to study the effects of halogenated phenyl ethanols on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-fluorophenyl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromo-2-methylphenyl)ethanol: Contains a methyl group instead of fluorine.
2-(4-Bromo-2-nitrophenyl)ethanol: Contains a nitro group instead of fluorine.
Uniqueness
2-(4-Bromo-2-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZLKFXFGKSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306729 | |
Record name | 4-Bromo-2-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193290-20-9 | |
Record name | 4-Bromo-2-fluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193290-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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